1-Bromo-3-(difluoromethoxy)propane
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Overview
Description
1-Bromo-3-(difluoromethoxy)propane is an organic compound with the molecular formula C4H7BrF2O It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethoxy)propane can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-propanol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(difluoromethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(difluoromethoxy)propane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of difluoromethoxypropanoic acid.
Reduction: Formation of 3-(difluoromethoxy)propane.
Scientific Research Applications
1-Bromo-3-(difluoromethoxy)propane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(difluoromethoxy)propane involves its interaction with specific molecular targets. The bromine atom and difluoromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially altering their function and activity.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but contains a chlorine atom instead of a difluoromethoxy group.
3-Bromo-1-propanol: Contains a hydroxyl group instead of a difluoromethoxy group.
1-Bromo-3-(trifluoromethoxy)propane: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness: 1-Bromo-3-(difluoromethoxy)propane is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)propane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2O/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEJOVOFUKYLJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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